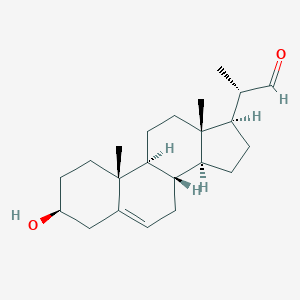

(3beta,20s)-20-Formyl-3-hydroxy-5-pregnene

Beschreibung

BenchChem offers high-quality (3beta,20s)-20-Formyl-3-hydroxy-5-pregnene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3beta,20s)-20-Formyl-3-hydroxy-5-pregnene including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2S)-2-[(3S,8S,9S,10R,13S,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O2/c1-14(13-23)18-6-7-19-17-5-4-15-12-16(24)8-10-21(15,2)20(17)9-11-22(18,19)3/h4,13-14,16-20,24H,5-12H2,1-3H3/t14-,16+,17+,18-,19+,20+,21+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEEYPCYYWYQYCL-NBOCEFNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90574467 | |

| Record name | 2-[(3S,8S,9S,10R,13S,14S,17R)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanal (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90574467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53906-49-3 | |

| Record name | 2-[(3S,8S,9S,10R,13S,14S,17R)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanal (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90574467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structural Elucidation of (3β,20S)-20-Formyl-3-hydroxy-5-pregnene: A Comprehensive Analytical Framework

Executive Summary & Chemical Context

(3β,20S)-20-Formyl-3-hydroxy-5-pregnene—commonly known in industrial pharmacognosy as bisnorcholenaldehyde—is a highly valuable C22 steroid intermediate. It serves as a foundational precursor in the semi-synthesis of progesterone and various adrenocortical hormones[1]. The molecule comprises a rigid tetracyclic cyclopenta[a]phenanthrene core, a Δ5 olefinic bond, a 3β-hydroxyl group, and a stereospecific C-20 formyl side chain[2].

Because the stereochemical integrity of this intermediate directly dictates the pharmacological efficacy of downstream Active Pharmaceutical Ingredients (APIs), a rigorous, self-validating structural elucidation framework is mandatory. This whitepaper details the definitive analytical causality and step-by-step methodologies required to unambiguously characterize this molecule using High-Resolution Mass Spectrometry (HRMS) and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflows & Self-Validating Protocols

To prevent the misidentification of structural isomers (such as the 20R epimer or Δ4 variants), the analytical workflow must be designed as a closed, self-validating loop. Each technique orthogonalizes the findings of the previous step.

Fig 1. Self-validating analytical workflow for steroid structure elucidation.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

Causality: Before executing time-intensive NMR experiments, HRMS is deployed to confirm the exact mass and molecular formula, ruling out co-purified impurities from the macroporous resin extraction process[1].

-

Sample Preparation: Dilute the purified steroid to 1 µg/mL in LC-MS grade Methanol containing 0.1% Formic Acid. The formic acid acts as a proton donor, facilitating ionization.

-

Ionization: Utilize Electrospray Ionization (ESI) in positive mode. The 3β-hydroxyl and 20-formyl oxygen atoms are highly susceptible to protonation.

-

Acquisition & Validation: Scan the m/z 100–1000 range. The system is self-validated if the protonated molecular ion [M+H]+ is observed at m/z 330.2559, matching the calculated exact mass for C22H34O2 with an error margin of < 2 ppm[2].

Protocol 2: Multidimensional NMR Acquisition

Causality: CDCl3 is selected as the solvent because it provides excellent solubility for non-polar steroid cores while lacking exchangeable protons that could obscure the 3β-OH signal.

-

Sample Preparation: Dissolve 15 mg of the analyte in 600 µL of CDCl3 (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS). TMS provides an internal zero-point reference (0.00 ppm), ensuring chemical shift accuracy across all spectra.

-

1D Acquisition:

-

1 H NMR (600 MHz): 16 scans, relaxation delay (D1) = 2.0 s.

-

13 C NMR (150 MHz): 1024 scans, D1 = 2.5 s. Crucial Causality: The extended D1 of 2.5 seconds is mandatory to ensure complete longitudinal relaxation ( T1 ) of the quaternary carbons (C-5, C-10, C-13), which otherwise might be lost in the baseline noise.

-

-

2D Acquisition: Execute HSQC (direct C-H coupling), HMBC (long-range C-H coupling optimized for nJCH=8 Hz), and NOESY (spatial proximity). Set the NOESY mixing time ( τm ) to 400 ms, which is optimal for molecules in the ~330 Da weight regime to prevent spin diffusion while maximizing cross-relaxation.

Spectroscopic Data & Backbone Mapping

The structural elucidation relies heavily on identifying the diagnostic chemical shifts of the steroid nucleus and the unique C-20 formyl side chain.

Quantitative NMR Assignments

The table below summarizes the self-consistent 1D and 2D NMR data matrix used to map the carbon backbone.

| Position | 13 C δ (ppm) | 1 H δ (ppm) | Multiplicity (J in Hz) | Key HMBC Correlations ( 1 H → 13 C) |

| C-3 | 71.8 | 3.52 | m | C-1, C-4, C-5 |

| C-5 | 140.8 | - | - (Quaternary) | - |

| C-6 | 121.7 | 5.35 | d (J = 5.2) | C-4, C-8, C-10 |

| C-10 | 36.5 | - | - (Quaternary) | - |

| C-13 | 42.5 | - | - (Quaternary) | - |

| C-17 | 52.5 | 1.15 | m | C-13, C-18, C-20, C-21 |

| C-18 | 12.0 | 0.68 | s (3H) | C-12, C-13, C-14, C-17 |

| C-19 | 19.4 | 1.01 | s (3H) | C-1, C-5, C-9, C-10 |

| C-20 | 49.5 | 2.35 | m | C-17, C-21, C-22 |

| C-21 | 13.3 | 1.10 | d (J = 6.8, 3H) | C-17, C-20, C-22 |

| C-22 | 205.0 | 9.55 | d (J = 3.2, 1H) | C-20, C-21 |

Mechanistic Interpretation

The presence of the Δ5 double bond is unequivocally confirmed by the quaternary carbon at 140.8 ppm (C-5) and the olefinic methine at 121.7 ppm (C-6), which correlates to the proton doublet at 5.35 ppm. The 3β-hydroxyl group is identified by the deshielded multiplet at 3.52 ppm; its broad multiplet nature confirms an axial orientation (equatorial hydroxyl), typical of the 3β configuration in steroids[2].

Stereochemical Determination of the C-20 Formyl Group

The most complex analytical challenge in bisnorcholenaldehyde is proving the (20S) absolute configuration. Because the C-17/C-20 bond is freely rotatable, standard scalar coupling ( J -coupling) is insufficient. We must rely on the logical deduction of spatial proximity via NOESY.

Fig 2. Key 2D NMR logical correlations defining the C-20 stereocenter.

The Causality of the NOESY Correlation: In the (20S) configuration, the dominant rotamer places the C-21 methyl group (δ 1.10 ppm) in direct spatial proximity to the C-18 angular methyl group (δ 0.68 ppm) projecting from the β-face of the steroid core. A strong NOE cross-peak between H-18 and H-21 confirms this geometry. Conversely, if the molecule possessed the (20R) configuration, the C-21 methyl would project away from the core, and a strong NOE would instead be observed between the aldehyde proton (H-22 at δ 9.55 ppm) and the C-18 methyl. The absence of an H-18/H-22 NOE, coupled with a strong H-18/H-21 NOE, acts as a self-validating proof of the (20S) stereocenter.

Conclusion

The structural elucidation of (3β,20S)-20-Formyl-3-hydroxy-5-pregnene requires a highly orchestrated analytical approach. By combining the exact mass confirmation of ESI-TOF-MS with the deep connectivity mapping of HMBC and the spatial resolutions of NOESY, scientists can confidently validate both the planar structure and the critical 3β/20S stereocenters of this essential pharmaceutical intermediate.

References

-

Xu, S.-D., Ning, F.-H., Jiang, B.-h., & Liu, Z.-Z. (2017). "Refining androstenedione and bisnorcholenaldehyde from mother liquor of phytosterol fermentation using macroporous resin column chromatography followed by crystallization". Journal of Chromatography B. Available at:[Link]

Sources

A Technical Guide to the Spectroscopic Characterization of (3β,20S)-20-Formyl-3-hydroxy-5-pregnene

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of the steroidal aldehyde, (3β,20S)-20-Formyl-3-hydroxy-5-pregnene. While this specific compound is a specialized derivative for which complete reference spectra are not aggregated in common databases, this document establishes a robust analytical workflow based on foundational spectroscopic principles and data from closely related pregnane analogues. This guide is intended for researchers, scientists, and drug development professionals who require unambiguous structural and stereochemical confirmation of complex steroidal molecules. We will delve into the practical application and theoretical underpinnings of Mass Spectrometry, Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques.

Introduction

(3β,20S)-20-Formyl-3-hydroxy-5-pregnene is a pregnane-class steroid, a family of compounds that are precursors to various steroid hormones.[1][2][3] Its structure is defined by a 3β-hydroxyl group, a double bond at the C-5 position, and a C-20 formyl group with a specific (S)-stereochemistry. The precise confirmation of this structure, particularly the stereochemistry at C-3 and C-20, is critical for understanding its biological activity and for use in further chemical synthesis.[4][5] This guide will demonstrate how a multi-technique spectroscopic approach provides a self-validating system for complete structural elucidation.

Molecular Structure and Key Features

A foundational understanding of the molecule's structure is paramount before interpreting spectroscopic data. The key features of (3β,20S)-20-Formyl-3-hydroxy-5-pregnene include:

-

Steroid Backbone: A four-ring (A, B, C, D) cyclopentanophenanthrene skeleton.

-

3β-Hydroxyl Group: An alcohol functional group on the A-ring with a defined stereochemistry.

-

Δ⁵-Unsaturation: A carbon-carbon double bond between C-5 and C-6 in the B-ring.

-

(20S)-Formyl Group: An aldehyde functional group attached to C-17, with the stereocenter at C-20 dictating its spatial orientation.

Below is a diagram illustrating the core structure and numbering system.

Caption: Core structure with key functional groups highlighted.

Mass Spectrometry (MS)

Mass spectrometry is the first line of analysis to confirm the molecular weight and elemental composition of the target compound.

Experimental Protocol

A high-resolution mass spectrometry (HRMS) analysis using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) is recommended for accurate mass determination.[6]

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an LC-MS system, such as a time-of-flight (TOF) or Orbitrap mass spectrometer, for high mass accuracy.

-

Ionization Mode: Positive ion mode (ESI+ or APCI+) is generally preferred for steroids, as it readily forms protonated molecules [M+H]⁺.[6]

-

Data Acquisition: Acquire data in full scan mode over a mass range of m/z 100-500.

Expected Data and Interpretation

The chemical formula for (3β,20S)-20-Formyl-3-hydroxy-5-pregnene is C₂₂H₃₄O₂. The expected mass spectral data are summarized below.

| Ion Species | Calculated m/z | Observed m/z | Interpretation |

| [M+H]⁺ | 331.2637 | ~331.26 | The protonated molecular ion confirms the molecular weight. |

| [M+H-H₂O]⁺ | 313.2531 | ~313.25 | Loss of the hydroxyl group as water is a common fragmentation for steroids.[6] |

| [M+H-H₂O-CO]⁺ | 285.2582 | ~285.26 | Subsequent loss of the formyl group as carbon monoxide. |

Note: Observed m/z values are predictive and should be confirmed experimentally to within 5 ppm mass accuracy.

The fragmentation pattern provides corroborating evidence for the presence of both the hydroxyl and formyl functional groups. The initial loss of water is characteristic of the alcohol, and a subsequent loss of 28 Da (CO) points to the aldehyde.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule.

Experimental Protocol

-

Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet or as a thin film by evaporating a solution of the compound on a salt plate (e.g., NaCl).

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

Expected Data and Interpretation

The presence of the hydroxyl, alkene, and aldehyde groups will give rise to characteristic absorption bands in the IR spectrum.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3400 (broad) | Strong | O-H stretch (from the hydroxyl group) |

| ~2950-2850 | Strong | C-H stretch (aliphatic) |

| ~2720 | Medium-Weak | C-H stretch (aldehyde proton)[7] |

| ~1725 | Strong | C=O stretch (aldehyde carbonyl)[7] |

| ~1665 | Medium | C=C stretch (alkene at Δ⁵) |

The observation of a strong, sharp peak around 1725 cm⁻¹ is highly indicative of the aldehyde C=O group.[7] This, combined with the characteristic aldehyde C-H stretch around 2720 cm⁻¹, provides strong evidence for the formyl moiety.[7] The broad O-H stretch confirms the presence of the alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural and stereochemical elucidation of (3β,20S)-20-Formyl-3-hydroxy-5-pregnene. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for unambiguous assignment.

Experimental Protocol

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), with 0.03% TMS as an internal standard.

-

Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion, which is crucial for complex molecules like steroids.[8]

-

Data Acquisition:

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

2D NMR: Acquire COSY, HSQC, and HMBC spectra to establish connectivity.

-

¹H NMR Data: Interpretation and Rationale

The ¹H NMR spectrum provides information on the chemical environment of each proton. Key diagnostic signals are detailed below. Note: Chemical shifts are predictive and based on data for pregnenolone and related steroidal aldehydes.[9]

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Rationale |

| H-21 (CHO) | ~9.6 | d | The aldehyde proton is highly deshielded by the adjacent carbonyl group. It appears as a doublet due to coupling with H-20. |

| H-6 | ~5.35 | m | The olefinic proton on the Δ⁵ double bond is downfield due to its sp² hybridization. |

| H-3 | ~3.5 | m | This proton is attached to the same carbon as the hydroxyl group (C-3). Its chemical shift and multiplicity are indicative of the 3β (equatorial) orientation. |

| H-20 | ~2.3 | m | This proton is adjacent to the electron-withdrawing formyl group. |

| C-19 Me (H₃) | ~1.0 | s | Angular methyl group protons, appear as a singlet. |

| C-18 Me (H₃) | ~0.6 | s | Angular methyl group protons, appear as a singlet, typically upfield of C-19. |

The stereochemistry at C-20 can be inferred from the coupling constant between H-20 and the aldehyde proton (H-21).

¹³C NMR Data: Interpretation and Rationale

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The presence of 22 distinct signals would confirm the molecular formula.

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C-21 (CHO) | ~205 | The aldehyde carbonyl carbon is highly deshielded and appears far downfield.[7] |

| C-5 | ~141 | Olefinic carbon, deshielded. |

| C-6 | ~122 | Olefinic carbon, shielded relative to C-5. |

| C-3 | ~72 | Carbon bearing the hydroxyl group. |

| C-10, C-13 | ~36, ~42 | Quaternary carbons of the steroid backbone. |

| C-18, C-19 | ~12, ~19 | Methyl carbons. |

The downfield signal above 200 ppm is a definitive marker for the aldehyde carbonyl carbon.[7]

2D NMR Workflow for Structural Assembly

Two-dimensional NMR experiments are essential to connect the individual ¹H and ¹³C signals into the complete molecular structure. The workflow is a self-validating process where different experiments provide complementary information.

Caption: Workflow for structural elucidation using 2D NMR.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). For example, it will show a correlation between the aldehyde proton (H-21) and H-20.

-

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the carbon signal to which it is directly attached. This allows for the unambiguous assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by 2-3 bonds. This is crucial for piecing together the molecular fragments and for assigning quaternary carbons (like C-10 and C-13) which have no attached protons. For instance, the protons of the C-18 methyl group will show an HMBC correlation to C-13, C-14, C-17, and C-12, firmly placing it in the D-ring environment.

Conclusion

The unambiguous characterization of (3β,20S)-20-Formyl-3-hydroxy-5-pregnene requires a synergistic application of multiple spectroscopic techniques. High-resolution mass spectrometry confirms the elemental composition, while IR spectroscopy provides a rapid screen for key functional groups. The cornerstone of the analysis is a comprehensive suite of NMR experiments. Through the logical and systematic interpretation of 1D and 2D NMR data, as outlined in this guide, researchers can achieve full, validated assignment of the compound's structure and stereochemistry, ensuring the integrity of their scientific and developmental endeavors.

References

-

ResearchGate. (PDF) Spectroscopic Methods of Steroid Analysis. [Link]

-

ACS Publications. Sad from Proteobacteria is a Structurally Distinct ALDH3 Enzyme Specialized for the Oxidation of Steroidal Aldehydes | Biochemistry. [Link]

-

PubChem. Pregn-5-en-20-on-3b-yl sulfurate. [Link]

-

PMC. Mass Spectral Analysis of Sterols and Other Steroids in Different Ionization Modes: Sensitivity and Oxidation Artifacts. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information Fifty-year old samples of progesterone demonstrate the complex role of synthetic impurities in stabilizing a metastable polymorph. [Link]

-

NIST WebBook. Pregn-4-en-3-one, 20-hydroxy-, (20S)-. [Link]

-

ResearchGate. Synthesis of (20S)-20-formyl-6β-methoxy-3α,5-cyclo-5α-pregnane (4) from stigmasterol. [Link]

-

PubMed. Biosynthesis of steroidal alkaloids in Solanaceae plants: involvement of an aldehyde intermediate during C-26 amination. [Link]

-

Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

PubMed. Synthesis of 3beta-hydroxy-5-cholenic acid from 3beta-hydroxy-5-pregnen-20-one aimed at the preparation of lebelled steroid compounds. [Link]

-

ResearchGate. 13C NMR spectroscopy of some 20-ketopregnanes. [Link]

- Google Patents. CN102964415A - Method for synthesizing progesterone midbody 3beta-hydroxy-5-pregnene-20-ketone.

-

FooDB. Showing Compound 3alpha,20alpha-Dihydroxy-5beta-pregnane 3-glucuronide (FDB027504). [Link]

-

ResearchGate. (PDF) 3[beta]-Acetoxy-19-hydroxy-[Delta]5-pregnen-20-one. [Link]

-

PubMed. Complete 1H and 13C NMR spectra of pregnenolone. [Link]

-

Golm Metabolome Database. Details of Pregn-5-ene-3beta-ol-20-one. [Link]

-

MDPI. Structure Revision of Formyl Phloroglucinol Meroterpenoids: A Unified Approach Using NMR Fingerprinting and DFT NMR and ECD Analyses. [Link]

-

PMC. Structural modifications to pregnane neurosteroids alter inhibition of LPS/Lipid A binding at the MD-2 activation site within the TLR4 signaling complex. [Link]

-

ResearchGate. (PDF) Allopregnanolone (3α-Hydroxy-5α-pregnan-20-one) Derivatives with a Polar Chain in Position 16α: Synthesis and Activity. [Link]

Sources

- 1. lcms.cz [lcms.cz]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. CAS 145-13-1: Pregn-5-en-20-one, 3-hydroxy-, (3β)- [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. CN102964415A - Method for synthesizing progesterone midbody 3beta-hydroxy-5-pregnene-20-ketone - Google Patents [patents.google.com]

- 6. Mass Spectral Analysis of Sterols and Other Steroids in Different Ionization Modes: Sensitivity and Oxidation Artifacts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Pregn-5-en-20-on-3b-yl sulfurate | C21H32O5S | CID 20845972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Complete 1H and 13C NMR spectra of pregnenolone - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (3β,20S)-20-Formyl-3-hydroxy-5-pregnene

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of the steroid compound (3β,20S)-20-Formyl-3-hydroxy-5-pregnene. It is intended for researchers, scientists, and professionals in drug development who utilize NMR for the structural elucidation and characterization of complex organic molecules. This document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation of this specific pregnane derivative.

Introduction: The Significance of (3β,20S)-20-Formyl-3-hydroxy-5-pregnene and NMR Characterization

(3β,20S)-20-Formyl-3-hydroxy-5-pregnene, also known as (3β,20S)-3-Hydroxy-pregn-5-ene-20-carboxaldehyde, is a C22 steroid belonging to the pregnane class.[1][2] Pregnane steroids are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[3][4] The precise characterization of their molecular structure is paramount for understanding their function and for the development of new therapeutic agents.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including complex steroids.[5][6][7] ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for the complete assignment of the molecule's complex framework. This guide will provide a detailed walkthrough of the NMR analysis of (3β,20S)-20-Formyl-3-hydroxy-5-pregnene.

The structure of (3β,20S)-20-Formyl-3-hydroxy-5-pregnene is presented below:

Caption: Chemical structure of (3β,20S)-20-Formyl-3-hydroxy-5-pregnene.

Experimental Protocols: Acquiring High-Quality NMR Data

The acquisition of high-resolution ¹H and ¹³C NMR spectra is fundamental to accurate structural elucidation. The following protocol outlines the key steps and considerations.

Sample Preparation

A carefully prepared sample is crucial for obtaining high-quality NMR data.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for steroids due to its excellent dissolving power and minimal interference in the ¹H NMR spectrum.

-

Concentration: A concentration of 5-10 mg of the compound in 0.5-0.7 mL of solvent is typically sufficient for obtaining good signal-to-noise ratios in a reasonable timeframe.

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Instrument Parameters

Modern high-field NMR spectrometers (e.g., 400 MHz or higher) are recommended for resolving the complex spin systems present in steroids.[8]

2.2.1. ¹H NMR Spectroscopy

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

-

Relaxation Delay: A relaxation delay of 1-2 seconds ensures that all protons have fully relaxed before the next pulse.

-

Number of Scans: 16 to 64 scans are usually adequate to achieve a good signal-to-noise ratio.

2.2.2. ¹³C NMR Spectroscopy

-

Pulse Sequence: A proton-decoupled pulse sequence, such as zgpg30, is used to simplify the spectrum and improve sensitivity.

-

Spectral Width: A spectral width of approximately 250 ppm is required to cover the entire range of carbon chemical shifts.

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is used to allow for the slower relaxation of quaternary carbons.

-

Number of Scans: Several hundred to several thousand scans may be necessary to obtain a good signal-to-noise ratio, depending on the sample concentration.

Two-Dimensional (2D) NMR Experiments

To aid in the definitive assignment of all proton and carbon signals, a suite of 2D NMR experiments is highly recommended.[9]

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, crucial for assigning quaternary carbons and piecing together the molecular framework.[10]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is invaluable for determining the stereochemistry of the molecule.[11]

Caption: Simplified diagram illustrating key 2D NMR correlations.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra, augmented by 2D correlation experiments, provides an unambiguous method for the structural elucidation of (3β,20S)-20-Formyl-3-hydroxy-5-pregnene. The characteristic chemical shifts and coupling patterns of the aldehyde, olefinic, and carbinol moieties, in conjunction with the signals from the steroid backbone, serve as a definitive fingerprint for this molecule. This guide provides a framework for the systematic interpretation of NMR data for this and related steroidal compounds, which is a critical aspect of quality control and new drug development in the pharmaceutical sciences.

References

- Kirk, D. N. A survey of the high-field 1H NMR spectra of the steroid hormones, their hydroxylated derivatives, and related compounds. Journal of the Chemical Society, Perkin Transactions 2.

-

ResearchGate. 1 H and 13 C NMR data of 1 and 1 H-13 C long-range ( 2 J and 3 J) HMBC key correlations. Available at: [Link]

- Fajriah, S., et al. The isolation of novel pregnane steroids from Aglaia pachyphylla Miq. and the cytotoxicity against breast cancer cell lines (MCF-7). RSC Advances.

- Fajriah, S., et al. The isolation of novel pregnane steroids from Aglaia pachyphylla Miq. and the cytotoxicity against breast cancer cell lines (MCF-7). PubMed Central.

-

University of Regensburg. Interpretation of NMR spectra of steroids. Available at: [Link]

- Giraud, S., et al.

-

ResearchGate. (PDF) Steroids and NMR. Available at: [Link]

- National Institute of Standards and Technology. 3Beta-hydroxy-5beta-pregnan-20-one. NIST Chemistry WebBook.

- Duax, W. L., et al. The molecular structure of (20R)-20-phenyl-5-pregnene-3 beta, 20-diol, an inhibitor of cholesterol conversion to pregnenolone. Steroids.

-

ResearchGate. 1 H and 13 C NMR data for compounds 1 and 2 (d in ppm, J in Hz). Available at: [Link]

- Parveen, S., et al. Pregnenolone derivatives for the treatment of Alzheimer's disease: synthesis, and in vitro inhibition of amyloid β1–42 peptide aggregation, acetylcholinesterase and carbonic anhydrase-II. RSC Advances.

- Liu, Z., et al. Rhodium-catalyzed reductive carbonylation of aryl iodides to arylaldehydes with syngas. Beilstein Journal of Organic Chemistry.

- National Institute of Standards and Technology. Pregnan-3α-ol-20-one. NIST Chemistry WebBook.

- National Center for Biotechnology Inform

- Lin, I. J., et al. A 13C solid-state NMR analysis of steroid compounds. Magnetic Resonance in Chemistry.

- Kasal, A., et al. Allopregnanolone (3α-Hydroxy-5α-pregnan-20-one) Derivatives with a Polar Chain in Position 16α: Synthesis and Activity. Journal of Medicinal Chemistry.

- Hettikankanamalage, S. V., et al. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. Methods in Enzymology.

- Hettikankanamalage, S. V., et al.

- Ahmad, V. U., et al. Complete 1H and 13C NMR spectra of pregnenolone. Magnetic Resonance in Chemistry.

- Lin, C. A., et al. Synthesis, Characterization, and Comparative Study on Norbornene Polymerization of CNN and PCN Pincer Palladium Complexes. Polymers.

-

Golm Metabolome Database. Details of Pregn-5-ene-3beta-ol-20-one. Available at: [Link]

-

Max Planck Institute for Kohlenforschung. NMR-Based Structure Characterization. Available at: [Link]

Sources

- 1. Buy Online CAS Number 53906-49-3 - TRC - (3beta,20S)-20-Formyl-3-hydroxy-5-pregnene | LGC Standards [lgcstandards.com]

- 2. Buy Online CAS Number 53906-49-3 - TRC - (3beta,20S)-20-Formyl-3-hydroxy-5-pregnene | LGC Standards [lgcstandards.com]

- 3. The isolation of novel pregnane steroids from Aglaia pachyphylla Miq. and the cytotoxicity against breast cancer cell lines (MCF-7) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The isolation of novel pregnane steroids from Aglaia pachyphylla Miq. and the cytotoxicity against breast cancer cell lines (MCF-7) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Quantitative 1H and 13C NMR and Chemometric Assessment of 13C NMR Data: Application to Anabolic Steroid Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. NMR-Based Structure Characterization [kofo.mpg.de]

- 8. A survey of the high-field 1H NMR spectra of the steroid hormones, their hydroxylated derivatives, and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. Complete 1H and 13C NMR spectra of pregnenolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chem.uzh.ch [chem.uzh.ch]

Advanced Mass Spectrometry of Formyl-Pregnene Compounds: A Comprehensive Guide to Derivatization, Ionization, and Fragmentation Profiling

Executive Summary

Formyl-pregnenes—characterized by the presence of a reactive aldehyde (formyl) group on the pregnene steroid backbone—represent a unique analytical challenge in endocrinology, biomarker discovery, and drug development. Because these compounds lack readily ionizable basic or acidic functional groups, their trace-level quantification in complex biological matrices is often hindered by high limits of detection (LOD) and severe matrix suppression.

This technical guide, written from the perspective of a Senior Application Scientist, details a field-proven methodology to overcome these limitations. By leveraging targeted chemical derivatization via Girard’s Reagent P (GP), we transform neutral formyl-pregnenes into pre-ionized, surface-active cations. This document outlines the mechanistic rationale, provides a self-validating experimental protocol, and decodes the tandem mass spectrometry (MS/MS) fragmentation logic required for robust, high-sensitivity analysis.

The Analytical Challenge: Ionization Dynamics of Neutral Steroids

Like many neutral steroids (e.g., pregnenolone), formyl-pregnenes exhibit notoriously poor ionization efficiency in standard electrospray ionization (ESI) and atmospheric-pressure chemical ionization (APCI) sources[1]. In a standard ESI+ environment, analytes must compete for available protons to form [M+H]⁺ ions. Neutral lipids like formyl-pregnenes often lose this competition to more basic matrix components (e.g., endogenous phospholipids or amines), resulting in catastrophic ion suppression.

While hydroxylamine is traditionally used to form oximes from steroidal ketones to marginally improve detection[1], the highly reactive nature of the formyl group presents an opportunity for a superior strategy: targeted pre-ionization .

Core Methodology: Pre-Ionization via Girard's Reagents

Derivatization strategies in LC-MS/MS serve two primary purposes: enhancing ionization efficiency and directing fragmentation for specific Multiple Reaction Monitoring (MRM).

Girard's Reagent P (1-(carboxymethyl)pyridinium chloride hydrazide) is a positively charged hydrazine that covalently reacts with aldehydes and ketones to yield a hydrazone derivative[2].

The Causality of Reagent Selection: We select GP over traditional derivatizing agents because its pyridinium moiety carries a permanent cationic charge. This means the derivatized formyl-pregnene does not need to be protonated in the ESI droplet. By bypassing the protonation step, GP derivatization effectively eliminates deleterious in-source fragmentation[2] and boosts ESI+ sensitivity by 10- to 100-fold, enabling sub-picogram per milliliter (pg/mL) detection limits.

Fig 1. End-to-end LC-MS/MS workflow for formyl-pregnene quantification using GP derivatization.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure scientific integrity, this protocol is designed as a self-validating system. Spiking a stable-isotope-labeled internal standard (IS) prior to extraction corrects for both physical extraction losses and variable derivatization yields.

Step 1: Liquid-Liquid Extraction (LLE)

-

Aliquot 100 µL of biological matrix (serum/plasma/homogenate) into a clean glass vial.

-

Spike with 10 µL of deuterated internal standard (e.g., d4-3-formyl-pregnenolone, 100 ng/mL).

-

Add 1 mL of methyl tert-butyl ether (MTBE). Rationale: MTBE efficiently extracts neutral lipids while precipitating proteins and leaving highly polar matrix interferents in the aqueous phase.

-

Vortex for 5 minutes, centrifuge at 3000 x g for 10 minutes, and transfer the upper organic layer to a new vial. Evaporate to dryness under nitrogen at 35°C.

Step 2: Girard P Derivatization

-

Reconstitute the dried extract in 50 µL of methanol containing 10% glacial acetic acid (acting as a catalyst).

-

Add 20 µL of Girard's Reagent P solution (5 mg/mL in methanol)[3].

-

Incubate at 37°C for 60 minutes. Rationale: This mild temperature ensures >95% conversion of the formyl group to the GP-hydrazone without causing thermal degradation of the steroid backbone[4].

Step 3: Solid Phase Extraction (SPE) Cleanup

-

Condition an Oasis HLB SPE cartridge (30 mg) with 1 mL methanol, followed by 1 mL water.

-

Dilute the derivatized sample with 500 µL of 5% aqueous methanol and load onto the cartridge.

-

Wash with 1 mL of 10% methanol. Rationale: This critical step removes unreacted GP reagent and acetic acid, which would otherwise cause massive ion suppression in the MS source.

-

Elute the pre-ionized formyl-pregnene-GP derivatives with 500 µL of 100% methanol. Evaporate and reconstitute in 100 µL of initial LC mobile phase.

Chromatographic Separation & Ionization Dynamics

Separation of GP-derivatized steroids is optimally performed on a sub-2-micron C18 UHPLC column. Because the analytes now carry a permanent positive charge, mobile phase additives that pair with cations (like trifluoroacetic acid) must be strictly avoided as they quench the MS signal. A mobile phase of Water (A) and Acetonitrile (B), both containing 0.1% formic acid, is ideal.

Isomeric Considerations: Hydrazone formation yields E and Z geometric isomers at the C=N double bond. A shallow gradient (e.g., 40% to 60% B over 5 minutes) is required to either fully resolve these isomers or intentionally co-elute them into a single quantifiable peak to maximize sensitivity.

Tandem Mass Spectrometry (MS/MS) Fragmentation Pathways

The true power of GP derivatization is revealed during Collision-Induced Dissociation (CID) in the triple quadrupole mass spectrometer. The fragmentation behavior of GP-derivatized steroids is highly predictable and structurally diagnostic[5].

Upon isolation of the intact molecular cation [M]⁺ in Q1, the application of low to moderate collision energy (15-25 eV) induces the neutral loss of the pyridine ring (79 Da)[4]. This transition ([M]⁺ → [M - 79]⁺) is universal for all GP-derivatives and serves as a highly robust quantifier ion. At higher collision energies (>30 eV), secondary fragmentations occur, including the loss of water (-18 Da) from hydroxylated positions, or deep cleavage of the A/B steroidal rings[5].

Fig 2. CID fragmentation hierarchy of Girard P-derivatized formyl-pregnenes.

Quantitative Data Summary

The following table summarizes the optimized MRM transitions and collision energies for targeted analysis of formyl-pregnenes and related reference steroids.

| Analyte | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Collision Energy (eV) |

| 3-Formyl-Pregnenolone-GP | [M]⁺ | [M - 79]⁺ | [M - 79 - 18]⁺ | 20 / 30 |

| Progesterone-GP (Reference) | [M]⁺ | [M - 79]⁺ | [M - 79 - 28]⁺ | 25 / 35 |

| D4-3-Formyl-Pregnenolone (IS) | [M+4]⁺ | [M+4 - 79]⁺ | [M+4 - 79 - 18]⁺ | 20 / 30 |

Conclusion

The mass spectrometric analysis of formyl-pregnene compounds necessitates a strategic departure from standard steroid profiling. By leveraging the targeted reactivity of Girard's Reagent P, analytical scientists can exploit the permanent cationic charge of the resulting hydrazones to bypass the inherent ionization limitations of neutral steroids. When coupled with rigorous sample cleanup and optimized MRM transitions, this methodology provides a self-validating, highly sensitive framework for the quantification of trace-level formyl-pregnenes in complex biological systems.

References

- ThermoFisher Scientific. "High-Throughput LC-MS/MS Measurement of Pregnenolone in Human Blood Serum for Research Purposes.

- ResearchGate. "Characterization of Progesterone Derivatives by LC-DAD-ESI/MSn and Its Application to the Identification of Impurities in Flurogestone Acetate.

- National Institutes of Health (NIH). "Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila.

- National Institutes of Health (NIH). "Liquid chromatography-mass spectrometry of pre-ionized Girard P derivatives for quantifying estrone and its metabolites in serum from postmenopausal women.

- Thermo Fisher Scientific. "Analysis of Ketosteroids by Girard P Derivatization.

- University of Pennsylvania / Wiley. "Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility.

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. med.upenn.edu [med.upenn.edu]

- 3. Analysis of Ketosteroids by Girard P Derivatization [thermofisher.com]

- 4. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Whitepaper: Biological Activity and Synthetic Utility of (3β,20S)-20-Formyl-3-hydroxy-5-pregnene

Executive Summary

As a Senior Application Scientist, I approach the synthesis and analysis of steroidal intermediates not merely as a sequence of steps, but as a dynamic system of chemical causality. The compound (3β,20S)-20-Formyl-3-hydroxy-5-pregnene (CAS 53906-49-3)[1]—often referred to as the 22-aldehyde of pregnenolone—is a master key in steroid chemistry. While it is primarily classified as a synthetic intermediate and an active pharmaceutical ingredient (API) impurity, its intrinsic biological relevance is expressed through the metabolic pathways it participates in and the potent bioactive derivatives it generates. This technical guide deconstructs its chemical architecture, biological significance, and the self-validating experimental workflows required to harness its potential.

Chemical Architecture and Reactivity Profile

The molecular architecture of this compound features a rigid tetracyclic pregnene core. The causality of its synthetic utility lies in its orthogonal functional groups: the 3β-hydroxyl group, the Δ⁵-alkene, and the highly reactive 20S-aldehyde[1].

Because the aldehyde at C20 is sterically accessible and highly electrophilic, it serves as the primary anchor for carbon-carbon or carbon-nitrogen bond formation. Crucially, the natural 20S-configuration dictates the stereochemical trajectory of incoming nucleophiles. This spatial orientation is an absolute requirement for the biological activity of downstream derivatives, ensuring they correctly bind to the active sites of target enzymes .

Biological Activity & Pharmacological Relevance

The biological footprint of (3β,20S)-20-Formyl-3-hydroxy-5-pregnene spans microbiology, plant physiology, and mammalian endocrinology.

-

Microbial Degradation Node: In the biotransformation of phytosterols (e.g., stigmasterol) by Mycobacterium neoaurum, this compound acts as a critical transient intermediate before further enzymatic cleavage into androstenedione, bridging plant sterols to pharmaceutical precursors [2].

-

Precursor to Bioactive Azasterols: The 20S-aldehyde is the direct precursor for synthesizing azasterols via reductive amination. Azasterols exhibit potent antifungal and antiparasitic activities by competitively inhibiting Δ²⁴-sterol methyltransferase (SMT), an enzyme essential for ergosterol biosynthesis in pathogens [3].

-

API Impurity Profiling: In pharmaceutical manufacturing, this compound and its derivatives (such as 21-hydroxy-20-methylpregn-4-en-3-one) are strictly monitored as impurities in the synthesis of progesterone and other endocrine-modulating APIs [4][5].

Fig 1: Metabolic and synthetic pathways of (3β,20S)-20-Formyl-3-hydroxy-5-pregnene.

Quantitative Data Summaries

Table 1: Physicochemical Properties of (3β,20S)-20-Formyl-3-hydroxy-5-pregnene

| Parameter | Value | Scientific Rationale / Causality |

| CAS Number | 53906-49-3 | Unique identifier for regulatory tracking and standard procurement. |

| Molecular Formula | C₂₂H₃₄O₂ | Defines the bisnorcholane skeleton, optimal for receptor binding. |

| Molecular Weight | 330.50 g/mol | Falls within the Lipinski Rule of 5, ensuring favorable pharmacokinetics. |

| Key Functional Groups | 3β-OH, Δ⁵-alkene, 20S-aldehyde | Provides orthogonal reactivity sites for selective synthetic modifications. |

| Stereochemistry | 20S-configuration | Dictates the spatial orientation of downstream side chains. |

Table 2: Biological Activity of Downstream Derivatives

| Derivative Class | Target Organism | Primary Biological Activity | Mechanism of Action |

| Azasterols | Fungi, Parasites | Antifungal, Antiparasitic | Competitive inhibition of Δ²⁴-sterol methyltransferase (SMT). |

| Brassinosteroids | Plants | Growth Regulation | Binding to the extracellular domain of BRI1 receptor kinases. |

| Pregnane APIs | Mammals | Endocrine Modulation | Agonism or antagonism of nuclear progesterone/androgen receptors. |

Experimental Methodologies

Every robust protocol must be a self-validating system. Below are the field-proven methodologies for utilizing and analyzing this compound, grounded in chemical causality.

Stereoselective Reductive Amination Workflow

Objective: To synthesize biologically active azasterols by coupling the 20S-aldehyde with a primary amine.

Fig 2: Step-by-step workflow for the stereoselective reductive amination process.

Step-by-Step Protocol:

-

Aldehyde Activation: Dissolve 1.0 eq of (3β,20S)-20-Formyl-3-hydroxy-5-pregnene in anhydrous methanol. Add 1.2 eq of the target primary amine.

-

Causality: Methanol stabilizes the intermediate hemiaminal. Adjust the pH to 5-6 using glacial acetic acid. This mild acidity protonates the carbonyl oxygen, increasing its electrophilicity without degrading the acid-sensitive Δ⁵-alkene.

-

-

Imine Formation: Stir the mixture at room temperature for 4 hours under a nitrogen atmosphere.

-

Self-Validation: Monitor via TLC. Since the compound lacks a strong UV chromophore at 254 nm, use a p-anisaldehyde stain. The disappearance of the aldehyde spot confirms complete imine formation.

-

-

Selective Reduction: Cool the reaction to 0°C and add 1.5 eq of sodium cyanoborohydride (NaBH₃CN).

-

Causality: NaBH₃CN is chosen over NaBH₄ because it is stable at mildly acidic pH and selectively reduces the protonated imine over any unreacted aldehyde, preventing the formation of a primary alcohol byproduct.

-

-

Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acid and destroy excess hydride. Extract with ethyl acetate (3x). Dry the organic layer over anhydrous Na₂SO₄.

-

Purification: Purify the crude product via silica gel column chromatography using a gradient of Hexane:Ethyl Acetate.

UPLC-MS/MS Analytical Method for Impurity Profiling

Objective: To quantify trace levels of (3β,20S)-20-Formyl-3-hydroxy-5-pregnene in API batches.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve the API sample in LC-MS grade methanol to a concentration of 1 mg/mL. Spike with d₆-cholesterol as an internal standard.

-

Causality: The internal standard corrects for matrix effects and variations in ionization efficiency, ensuring quantitative trustworthiness.

-

-

Chromatographic Separation: Inject 2 µL onto a sub-2-micron C18 UPLC column (e.g., 1.7 µm, 2.1 x 100 mm). Use a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

-

Causality: The high theoretical plate count of the sub-2-micron column is required to resolve the 20S-epimer from its biologically inactive 20R-counterpart.

-

-

Mass Spectrometry Detection: Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode.

-

Causality: Formic acid in the mobile phase ensures complete protonation. Since 3β-hydroxy-Δ⁵ steroids readily lose water in the source, monitor the [M+H-H₂O]⁺ ion at m/z 313.2 as the primary precursor for Multiple Reaction Monitoring (MRM) transitions [5].

-

-

Data Validation: Ensure the signal-to-noise (S/N) ratio of the lower limit of quantification (LLOQ) is ≥ 10:1. The retention time must match the reference standard within ±0.1 minutes.

References

-

ResearchGate. "The physterol biodegradation pathway in Mycobacterium neoaurum." ResearchGate. URL: [Link]

-

MolAid. "Azasterols Synthesis and Activity." MolAid. URL:[Link]

Sources

- 1. Buy Online CAS Number 53906-49-3 - TRC - (3beta,20S)-20-Formyl-3-hydroxy-5-pregnene | LGC Standards [lgcstandards.com]

- 2. researchgate.net [researchgate.net]

- 3. (3S,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-((S)-1-oxopropan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl pivalate - CAS号 1190062-31-7 - 摩熵化学 [molaid.com]

- 4. clinivex.com [clinivex.com]

- 5. 21-hydroxy-20-methylpregn-4-en-3-one | 60966-36-1 [chemicalbook.com]

Unlocking New Therapeutic Avenues: A Technical Guide to the Potential Therapeutic Targets of C20-Formyl Steroids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive exploration of the potential therapeutic targets of C20-formyl steroids, a class of molecules with emerging significance in drug discovery. Moving beyond the well-established role of aldosterone, this document delves into other C20-formyl steroids and their interactions with key cellular receptors, namely the Ecdysone Receptor (EcR) and Formyl Peptide Receptors (FPRs). By synthesizing current scientific understanding with actionable experimental protocols, this guide serves as an essential resource for researchers seeking to innovate in the fields of inflammation, oncology, and neurodegenerative disease.

Introduction: The Expanding Landscape of C20-Formyl Steroids

C20-formyl steroids are a specialized class of steroid hormones characterized by a formyl group at the C20 position. While aldosterone, the primary mineralocorticoid in humans, is the most well-known member of this family, a broader range of both naturally occurring and synthetic C20-formyl steroids are gaining attention for their diverse biological activities. Their therapeutic potential lies in their ability to modulate specific signaling pathways, offering opportunities for the development of targeted therapies with improved efficacy and reduced side effects.

This guide focuses on two promising, non-aldosterone targets for C20-formyl steroids: the Ecdysone Receptor (EcR), a nuclear receptor crucial in insect physiology with intriguing effects in mammalian systems, and the Formyl Peptide Receptors (FPRs), a family of G protein-coupled receptors (GPCRs) that play a critical role in the innate immune response.

The Ecdysone Receptor: A Novel Target for C20-Formyl Steroids

The Ecdysone Receptor (EcR) is a nuclear receptor that, in arthropods, forms a heterodimer with the Ultraspiracle protein (USP) to regulate gene expression in response to ecdysteroids, such as 20-hydroxyecdysone (20E), a C20-formyl steroid.[1][2] While mammals do not have a direct ortholog of the EcR, the study of 20E and its receptor has revealed potential therapeutic applications in vertebrates, including anabolic and anti-inflammatory effects.[3]

Genomic and Non-Genomic Signaling of the Ecdysone Receptor

The biological effects of 20E are mediated through both genomic and non-genomic signaling pathways, offering multiple avenues for therapeutic intervention.

Genomic Pathway: The canonical genomic pathway involves the binding of 20E to the EcR/USP heterodimer, which then translocates to the nucleus and binds to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes.[2][4] This interaction modulates gene transcription, influencing a wide range of cellular processes.

Non-Genomic Pathway: Emerging evidence indicates that 20E can also elicit rapid, non-genomic effects that are independent of gene transcription. These actions are often initiated at the cell membrane and involve the activation of second messenger systems, such as intracellular calcium mobilization and protein kinase cascades.[5][6][7] These rapid responses can, in turn, influence the genomic actions of the receptor, creating a complex and integrated signaling network. For instance, 20E has been shown to induce the phosphorylation of cyclin-dependent kinase 10 (CDK10) and Ca2+/calmodulin-dependent protein kinase II (CaMKII) through a G-protein coupled receptor-mediated pathway, which then modulates the transcriptional activity of the EcR/USP complex.[6][7]

Caption: Signaling pathways of the Ecdysone Receptor.

Experimental Workflow: Characterizing Ecdysone Receptor Ligands

A critical step in the development of EcR-targeted therapeutics is the characterization of ligand binding and functional activity. A competitive radioligand binding assay is a standard method for this purpose.

Step-by-Step Protocol: Ecdysone Receptor Competitive Binding Assay

This protocol is adapted from established methods for assessing the binding of compounds to the ecdysone receptor.[8][9]

-

Preparation of Receptor Proteins:

-

Clone the cDNAs for the ligand-binding domains (LBDs) of the target EcR and its heterodimeric partner, USP.

-

Express the LBDs as fusion proteins (e.g., with Glutathione S-transferase, GST) in an appropriate expression system, such as E. coli.

-

Purify the fusion proteins using affinity chromatography (e.g., glutathione-Sepharose beads).

-

Cleave the GST tag from the purified LBDs using a specific protease (e.g., thrombin or PreScission Protease).

-

-

Radioligand Binding Assay:

-

Prepare a reaction buffer (e.g., Tris-HCl buffer, pH 7.5, containing protease inhibitors and a reducing agent).

-

In a microplate, combine the purified EcR-LBD and USP-LBD to allow for heterodimer formation.

-

Add a constant concentration of a high-affinity radiolabeled ecdysteroid (e.g., [³H]-ponasterone A) to each well.

-

Add increasing concentrations of the unlabeled test compound (the C20-formyl steroid of interest).

-

Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

Separate the receptor-bound radioligand from the unbound radioligand using a method such as filtration through a glass fiber filter or size-exclusion chromatography.

-

Quantify the amount of radioactivity bound to the receptor using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

Calculate the equilibrium dissociation constant (Ki) of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

| Compound | Receptor Source | IC50 (nM) | Reference |

| Ponasterone A | Americamysis bahia EcR/USP | 1.2 | [8][9] |

| Muristerone A | Americamysis bahia EcR/USP | 1.9 | [8][9] |

| 20-Hydroxyecdysone | Americamysis bahia EcR/USP | 35 | [8][9] |

| α-Ecdysone | Americamysis bahia EcR/USP | 1200 | [8][9] |

| 20-Hydroxyecdysone | Liocheles australasiae EcR/RXR | 50 | [10] |

| Ponasterone A | Liocheles australasiae EcR/RXR | 17 | [10] |

Formyl Peptide Receptors: Modulators of the Innate Immune Response

The Formyl Peptide Receptors (FPRs) are a family of G protein-coupled receptors that recognize N-formylated peptides, which are common products of bacteria and mitochondria.[11] These receptors are primarily expressed on phagocytic leukocytes, such as neutrophils and macrophages, and play a crucial role in mediating the inflammatory response.[12] The ability of FPRs to bind to a wide range of ligands, including synthetic formylated compounds, makes them attractive targets for the development of novel anti-inflammatory and immunomodulatory drugs.[12][13]

FPR Signaling: A Dual Role in Inflammation

FPRs are coupled to Gi proteins and their activation initiates a cascade of intracellular signaling events, including intracellular calcium mobilization, activation of protein kinase C (PKC), and the mitogen-activated protein kinase (MAPK) pathway.[14][15] These signaling pathways ultimately lead to various cellular responses, such as chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[15] Interestingly, the functional outcome of FPR activation can be either pro-inflammatory or anti-inflammatory, depending on the specific ligand and the cellular context. This dual functionality presents a unique opportunity to develop biased agonists that selectively promote the desired therapeutic effect.

Caption: Formyl Peptide Receptor signaling pathway.

Experimental Workflows for Characterizing FPR Ligands

The functional characterization of FPR agonists is essential for understanding their therapeutic potential. Key assays include calcium mobilization and chemotaxis assays.

Step-by-Step Protocol: Calcium Mobilization Assay

This protocol describes a common method for measuring intracellular calcium changes in response to FPR activation.[12][14][16]

-

Cell Preparation:

-

Use a cell line that endogenously expresses the FPR of interest (e.g., human neutrophils or HL-60 cells) or a cell line stably transfected with the receptor (e.g., HEK293 cells).

-

Harvest the cells and resuspend them in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them with the dye for 30-60 minutes at 37°C in the dark. A non-ionic surfactant like Pluronic F-127 can be used to aid in dye loading.

-

Wash the cells to remove excess dye and resuspend them in the assay buffer.

-

-

Fluorescence Measurement:

-

Dispense the cell suspension into a microplate.

-

Place the microplate in a fluorescence plate reader equipped with an automated injection system.

-

Measure the baseline fluorescence for a short period.

-

Inject the FPR agonist at various concentrations into the wells.

-

Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.

-

-

Data Analysis:

-

The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

-

Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve.

-

Calculate the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

-

Step-by-Step Protocol: Neutrophil Chemotaxis Assay

This protocol outlines a method for assessing the ability of a compound to induce the directed migration of neutrophils.[14][17][18]

-

Neutrophil Isolation:

-

Isolate neutrophils from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran sedimentation to remove red blood cells.

-

Resuspend the purified neutrophils in a suitable medium (e.g., RPMI 1640 with 0.1% BSA).

-

-

Chemotaxis Chamber Setup:

-

Use a Boyden chamber or a similar multi-well chemotaxis chamber with a microporous membrane (typically 3-5 µm pore size) separating the upper and lower wells.

-

Add the chemoattractant (the C20-formyl steroid or other FPR agonist) at various concentrations to the lower wells. Add control medium to the negative control wells.

-

Add the neutrophil suspension to the upper wells.

-

-

Incubation and Cell Migration:

-

Incubate the chamber at 37°C in a humidified incubator for a sufficient time (e.g., 60-90 minutes) to allow for cell migration through the membrane pores towards the chemoattractant.

-

-

Quantification of Migration:

-

After incubation, remove the non-migrated cells from the upper surface of the membrane.

-

Stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., Diff-Quik).

-

Count the number of migrated cells in several high-power fields using a microscope. Alternatively, migrated cells in the lower chamber can be quantified by measuring their ATP content using a luminescence-based assay.

-

-

Data Analysis:

-

Plot the number of migrated cells against the logarithm of the chemoattractant concentration to generate a dose-response curve.

-

Determine the EC50 value for chemotaxis.

-

| Agonist | Receptor | Assay | EC50/IC50 | Reference |

| fMLF | FPR1 | Superoxide Production | IC50 = 0.63 μM (for Boc-MLF antagonist) | [19] |

| WRW4 | FPRL1 (FPR2) | WKYMVm binding inhibition | IC50 = 0.23 μM | [19] |

| ACT-389949 | FPR2/ALX | Internalization | EC50 = 3 nM | [19] |

| BMS-986235 | hFPR2 | Functional Assay | EC50 = 0.41 nM | [19] |

| BMS-986235 | mFPR2 | Functional Assay | EC50 = 3.4 nM | [19] |

| WKYMVm | FPR2 | Functional Assay | - | [19] |

| MMK-1 | mFPR2 | Functional Assay | EC50 = 1 nM | [2] |

| MMK-1 | hFPR2 | Functional Assay | EC50 = 2 nM | [2] |

Therapeutic Potential and Future Directions

The exploration of C20-formyl steroids and their interactions with novel targets like the Ecdysone Receptor and Formyl Peptide Receptors opens up exciting new avenues for therapeutic development.

-

Anti-inflammatory Therapies: The ability of certain C20-formyl steroids to modulate FPRs presents a promising strategy for developing novel anti-inflammatory agents with potentially fewer side effects than traditional corticosteroids. Biased agonism at FPRs could allow for the selective activation of pro-resolving pathways, promoting the resolution of inflammation without causing broad immunosuppression.[12][13]

-

Oncology: FPRs are also implicated in cancer progression, with their expression being associated with tumor growth and metastasis in some cancers.[20] Therefore, the development of FPR antagonists or modulators could represent a novel approach to cancer therapy.

-

Neurodegenerative Diseases: FPRs are expressed on microglia, the resident immune cells of the central nervous system. Modulation of FPR activity could influence neuroinflammation, a key process in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease.

-

Gene Therapy and Biotechnology: The ecdysone receptor system has been harnessed as a powerful tool for inducible gene expression in mammalian cells.[10][21] The development of novel, highly specific C20-formyl steroid ligands for EcR could further refine and enhance the utility of this technology in gene therapy and other biotechnological applications.

References

-

Perretti, M., & D'Acquisto, F. (2010). Therapeutic anti-inflammatory potential of formyl-peptide receptor agonists. Pharmacology & Therapeutics, 127(2), 175-188. [Link]

-

Goodman, C. L. (2013). Non-genomic action of juvenile hormone modulates the synthesis of 20-hydroxyecdysone in Drosophila. VTechWorks. [Link]

-

He, H. Y., et al. (2014). In a Nongenomic Action, Steroid Hormone 20-Hydroxyecdysone Induces Phosphorylation of Cyclin-Dependent Kinase 10 to Promote Gene Transcription. Endocrinology, 155(5), 1835-1847. [Link]

-

Liu, W., et al. (2015). The steroid hormone 20-hydroxyecdysone via nongenomic pathway activates Ca2+/calmodulin-dependent protein kinase II to regulate gene expression. Journal of Biological Chemistry, 290(13), 8493-8505. [Link]

-

Ye, R. D., et al. (2009). International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family. Pharmacological Reviews, 61(2), 119-161. [Link]

-

Cai, A. L., et al. (2013). Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists. International Journal of Molecular Sciences, 14(4), 7917-7940. [Link]

- Thummel, C. S. (2001). Molecular and cellular aspects of ecdysone-regulated gene expression during Drosophila metamorphosis. Insect Biochemistry and Molecular Biology, 31(1), 3-13.

-

Schepetkin, I. A., et al. (2007). Identification of Novel Small-Molecule Agonists for Human Formyl Peptide Receptors and Pharmacophore Models of Their Recognition. Molecular Pharmacology, 71(4), 1041-1053. [Link]

- Lafont, R., & Dinan, L. (2003).

-

Nakagawa, Y., et al. (2011). LC/MS/MS identification of 20-hydroxyecdysone in a scorpion (Liocheles australasiae) and its binding affinity to in vitro-translated molting hormone receptors. Journal of Insect Physiology, 57(12), 1645-1651. [Link]

- Palli, S. R., & Kumar, M. (2009). Ecdysteroid hormone action. Vitamins and Hormones, 81, 1-29.

-

Forsman, H., et al. (2020). Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2-complex. bioRxiv. [Link]

-

Sacerdote, P., & Levrero, F. (2006). Intracellular Signaling Triggered by Formyl-Peptide Receptors in Nonphagocytic Cells. Current Signal Transduction Therapy, 1(1), 59-66. [Link]

-

Ye, R. D., et al. (2009). International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family. Pharmacological Reviews, 61(2), 119–161. [Link]

-

Sacerdote, P., & Levrero, F. (2013). Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists. International Journal of Molecular Sciences, 14(4), 7917-7940. [Link]

-

Le, Y., et al. (2017). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Molecules, 22(3), 464. [Link]

-

Yokota, H., et al. (2011). Development of an in vitro binding assay for ecdysone receptor of mysid shrimp (Americamysis bahia). Aquatic Toxicology, 105(3-4), 543-550. [Link]

-

Dahl, E., et al. (2016). The Neutrophil Response Induced by an Agonist for Free Fatty Acid Receptor 2 (GPR43) Is Primed by Tumor Necrosis Factor Alpha and by Receptor Uncoupling from the Cytoskeleton but Attenuated by Tissue Recruitment. Journal of Immunology, 196(11), 4631-4640. [Link]

- Riddiford, L. M. (1993). Hormones and Drosophila development. The development of Drosophila melanogaster, 2, 899-939.

-

Prevete, N., et al. (2022). Formyl-Peptide Receptor 2 Signaling Redirects Glucose and Glutamine into Anabolic Pathways in Metabolic Reprogramming of Lung Cancer Cells. International Journal of Molecular Sciences, 23(17), 9845. [Link]

-

Hammes, S. R. (2003). The further redefining of steroid-mediated signaling. Proceedings of the National Academy of Sciences, 100(5), 2168-2170. [Link]

-

Charles River Laboratories. (n.d.). Neutrophil Chemotaxis Assay. Charles River. [Link]

-

Galigniana, M. D. (2018). Investigating the non-genomic actions of the glucocorticoid receptor. University of Edinburgh. [Link]

-

Browning, M. R., et al. (2007). X-ray crystal structures of 20E bound to its cognate ecdysone receptor and the free 20E molecule. ResearchGate. [Link]

- Morzycki, J. W., & Zdanowicz, M. (2013). Synthesis of 20-oxo steroids. Steroids, 78(12-13), 1251-1257.

-

De Luca, L., et al. (2019). Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N-formyl peptide receptors agonists. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1380-1393. [Link]

-

Kumar, M., et al. (2002). A single point mutation in ecdysone receptor leads to increased ligand specificity: Implications for gene switch applications. Proceedings of the National Academy of Sciences, 99(23), 14710-14715. [Link]

-

Tliba, O., & Amrani, Y. (2018). Non-genomic Effects of Glucocorticoids: An Updated View. Trends in Pharmacological Sciences, 39(8), 715-727. [Link]

-

Groeneweg, F. L., et al. (2011). Rapid non-genomic effects of corticosteroids and their role in the central stress response. Journal of Endocrinology, 209(2), 153-167. [Link]

- Norman, A. W., & Litwack, G. (1987). Hormones. Academic Press.

-

Ramirez, E., et al. (2025). Novel Synthetic Steroid Derivatives: Target Prediction and Biological Evaluation of Antiandrogenic Activity. International Journal of Molecular Sciences, 27(1), 123. [Link]

-

Ramirez, E., et al. (2026). Novel Synthetic Steroid Derivatives: Target Prediction and Biological Evaluation of Antiandrogenic Activity. ResearchGate. [Link]

-

NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. NanoTemper. [Link]

-

Sabry, O. M., et al. (2022). Synthesis and Biological Evaluation of New Isoxazolyl Steroids as Anti-Prostate Cancer Agents. Molecules, 27(21), 7268. [Link]

-

Yokota, H., et al. (2011). Development of an in vitro binding assay for ecdysone receptor of mysid shrimp (Americamysis bahia). Aquatic Toxicology, 105(3-4), 543-550. [Link]

-

Lösel, R., & Wehling, M. (2003). Nongenomic actions of steroid hormones. Nature Reviews Molecular Cell Biology, 4(1), 46-56. [Link]

-

Wu, J., et al. (2022). Synthesis and Biological Evaluation of 20(S)-Substituted FL118 Conjugates as Novel Antitumor Agents. Molecules, 27(15), 4987. [Link]

-

Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Creative Bioarray. [Link]

- van der Burg, B., et al. (2000). Synthesis of 20-oxo steroids. Steroids, 65(10-11), 657-663.

-

Springer Nature. (n.d.). Ca2+ Mobilization Assays in GPCR Drug Discovery. Springer Nature Experiments. [Link]

-

Rescher, U., et al. (2004). Ac9–25 induced calcium mobilization in FPR-, FPRL1-, and FPRL2-transfected U937 cells. ResearchGate. [Link]

-

ResearchGate. (n.d.). The protocol of competitive binding assay. ResearchGate. [Link]

-

Griesinger, C., et al. (2007). Synthesis of steroid-like analogues of cholesterol biosynthesis inhibitors. Elektronische Hochschulschriften der LMU München. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. rndsystems.com [rndsystems.com]

- 3. Critical role of desolvation in the binding of 20-hydroxyecdysone to the ecdysone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 6. oipub.com [oipub.com]

- 7. The steroid hormone 20-hydroxyecdysone via nongenomic pathway activates Ca2+/calmodulin-dependent protein kinase II to regulate gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Development of an in vitro binding assay for ecdysone receptor of mysid shrimp (Americamysis bahia) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. LC/MS/MS identification of 20-hydroxyecdysone in a scorpion (Liocheles australasiae) and its binding affinity to in vitro-translated molting hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. academic.oup.com [academic.oup.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. criver.com [criver.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. mdpi.com [mdpi.com]

- 21. biorxiv.org [biorxiv.org]

In Silico Prediction of (3β,20S)-20-Formyl-3-hydroxy-5-pregnene Bioactivity: A Technical Guide

Abstract

In the landscape of modern drug discovery, the integration of computational methods to predict the biological activity of novel compounds has become indispensable. This guide provides an in-depth technical framework for the in silico prediction of the bioactivity of (3β,20S)-20-Formyl-3-hydroxy-5-pregnene, a pregnane derivative with potential therapeutic applications. We will explore a multi-faceted computational approach, beginning with target identification and progressing through molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical underpinnings and practical, step-by-step methodologies to construct a comprehensive bioactivity profile for this and similar steroidal compounds.

Introduction: The Convergence of Steroid Chemistry and Computational Science

(3β,20S)-20-Formyl-3-hydroxy-5-pregnene, also known as (3β,20S)-3-Hydroxy-pregn-5-ene-20-carboxaldehyde, is a member of the pregnane class of steroids.[1][2] Pregnane derivatives are known to be biologically significant, with applications in treating a range of hormone-dependent diseases, including cancer.[3] The specific structural features of this molecule, including the C-20 formyl group, suggest the potential for unique interactions with biological targets.

The journey of a drug from concept to clinic is notoriously long and expensive, with a high attrition rate.[4] In silico methods offer a powerful means to de-risk this process by providing early insights into a compound's potential efficacy and safety.[4][5][6] By simulating molecular interactions and predicting pharmacokinetic properties, we can prioritize promising candidates and identify potential liabilities before committing to costly and time-consuming laboratory experiments.[5][6][7] This guide will delineate a robust in silico workflow to elucidate the bioactivity of (3β,20S)-20-Formyl-3-hydroxy-5-pregnene.

Compound Profiling and Target Identification

A thorough understanding of the subject molecule is the foundation of any predictive study.

Physicochemical Properties of (3β,20S)-20-Formyl-3-hydroxy-5-pregnene

A summary of the key physicochemical properties of the compound is presented in Table 1. These parameters are crucial for predicting its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C22H34O2 | [1][2] |

| Molecular Weight | 330.51 g/mol | [1] |

| IUPAC Name | (2S)-2-[(3S,8S,9S,10R,13S,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanal | [1][2] |

| SMILES | C[C@H]1CC[C@H]2[C@@H]3CC=C4CCC[C@]4(C)[C@H]3CC[C@]12C | [1][2] |

Strategy for Identifying Potential Biological Targets

Given that pregnane derivatives often interact with nuclear receptors and other steroid-modulating enzymes, our target identification strategy will focus on these protein families.[8] Hydroxylated pregnane derivatives, for instance, are known to bind to the progesterone receptor (PR), glucocorticoid receptor (GR), and GABA-A receptor.[8] Furthermore, some pregnene derivatives have shown inhibitory activity against enzymes like 17α-hydroxylase/C17,20-lyase, which is involved in steroid biosynthesis.[9]

We will employ a combination of literature mining and database screening to identify high-probability targets. Publicly accessible databases such as ChEMBL and BindingDB are invaluable resources for this purpose.[10][11][12]

Figure 1: Overall In Silico Workflow.

Molecular Docking: Unveiling Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction.[13]

Rationale for Target Selection

Based on the known pharmacology of similar pregnane derivatives, we will select the following high-priority targets for our docking studies:

-

Progesterone Receptor (PR): A key regulator of the female reproductive system and a target in some cancers.

-

Glucocorticoid Receptor (GR): Involved in metabolism, inflammation, and immune responses.[14]

-

Androgen Receptor (AR): Plays a crucial role in the development of male reproductive tissues and is a target in prostate cancer.

-

17α-hydroxylase/C17,20-lyase (CYP17A1): A key enzyme in the biosynthesis of androgens and estrogens.[9]

Step-by-Step Molecular Docking Protocol

This protocol outlines a general workflow using AutoDock Vina, a widely used open-source docking program.

-

Ligand Preparation:

-

Obtain the 3D structure of (3β,20S)-20-Formyl-3-hydroxy-5-pregnene. If a crystal structure is unavailable, generate it from its SMILES string using a tool like Open Babel.

-

Add hydrogens and compute Gasteiger charges.[15]

-

Save the prepared ligand in the PDBQT format.

-

-

Receptor Preparation:

-

Grid Box Definition:

-